2-Chloro-6-fluoro-4-ethoxy-benzylalcohol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClFO2 |
|---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
(2-chloro-4-ethoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4,12H,2,5H2,1H3 |
InChI Key |
BUJULLHJYLUKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)Cl)CO)F |
Origin of Product |
United States |
Synthesis and Characterization
A plausible synthetic route to 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol can be conceptualized based on established organic chemistry principles and literature precedents for similar molecules.
A potential starting material could be a suitably substituted toluene (B28343) derivative, which would then undergo a series of transformations to install the desired functional groups. For instance, a synthetic sequence could begin with a 4-ethoxytoluene, followed by regioselective halogenation to introduce the chloro and fluoro substituents at the 2 and 6 positions, respectively. The resulting 2-chloro-6-fluoro-4-ethoxytoluene could then be subjected to side-chain bromination followed by hydrolysis to yield the target benzyl (B1604629) alcohol.
Alternatively, a route starting from a substituted benzaldehyde (B42025), such as 2-chloro-6-fluoro-4-hydroxybenzaldehyde, could be envisioned. This intermediate could be etherified to introduce the ethoxy group, followed by reduction of the aldehyde to the corresponding benzyl alcohol. The synthesis of a related compound, 2-chloro-6-fluorobenzylalcohol, has been achieved through the electrochemical reduction of 2-chloro-6-fluorobenzaldehyde (B137617). isroset.orgsemanticscholar.org A similar approach could likely be applied here.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C\u2089H\u2089ClFO\u2082 |
| Molecular Weight | 204.62 g/mol |
| Appearance | Likely a colorless to pale yellow solid or liquid |
| Solubility | Expected to be soluble in common organic solvents |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure |
| Melting Point | Dependent on crystalline form, likely in the range of room temperature |
Chemical Reactivity and Potential Applications
The reactivity of 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol would be dictated by the interplay of its functional groups. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo etherification or esterification reactions. The aromatic ring, activated by the ethoxy group and deactivated by the halogens, could potentially undergo further electrophilic substitution, although the steric hindrance from the ortho-substituents would be a significant factor.
Given its structure, this compound could serve as a valuable intermediate in several areas:
Medicinal Chemistry: As a precursor for the synthesis of novel drug candidates. The specific substitution pattern may impart desirable properties for kinase inhibitors, antiviral agents, or other therapeutic targets. The 2-chloro-6-fluoro substitution pattern, for instance, has been incorporated into potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov
Agrochemicals: As a building block for new herbicides, fungicides, or insecticides. Halogenated and alkoxy-substituted aromatic compounds are common motifs in agrochemical research.
Materials Science: As a monomer or precursor for the synthesis of specialty polymers with tailored properties such as thermal stability or flame retardancy.
Conclusion
Strategic Precursor Synthesis and Functionalization Pathways
Synthesis of Halogenated Benzaldehyde (B42025) Intermediates (e.g., 2-Chloro-6-fluorobenzaldehyde)
A crucial building block for more complex substituted aromatics is 2-Chloro-6-fluorobenzaldehyde (B137617). wikipedia.org The synthesis of this intermediate typically begins with 2-chloro-6-fluorotoluene (B1346809). Two primary methods are employed for the conversion of the methyl group to an aldehyde.
The first method involves the direct oxidation of 2-chloro-6-fluorotoluene. wikipedia.org Oxidizing agents such as chromyl chloride can achieve this transformation. A second, more common industrial approach involves a two-step process: free-radical chlorination of the methyl group followed by hydrolysis. patsnap.comgoogle.com In this process, 2-chloro-6-fluorotoluene is treated with chlorine under UV illumination to form 2-chloro-6-fluorobenzyl dichloride. This intermediate is then hydrolyzed, often using a catalyst like a solid superacid or in the presence of sulfuric acid, to yield the final aldehyde product. patsnap.comgoogle.com
| Method | Starting Material | Key Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Direct Oxidation | 2-Chloro-6-fluorotoluene | Chromyl chloride (CrO₂Cl₂) | Oxidation in an inert solvent. | wikipedia.org |
| Chlorination/Hydrolysis | 2-Chloro-6-fluorotoluene | 1. Cl₂, UV light 2. H₂O, Acid Catalyst (e.g., H₂SO₄, solid superacid) | 1. Photochlorination at 100-200 °C 2. Hydrolysis at elevated temperatures (e.g., 90-200 °C) | patsnap.comgoogle.com |
Regioselective Introduction of the Ethoxy Moiety at the Para Position
Once a suitably functionalized phenolic precursor, such as a hypothetical 2-chloro-6-fluoro-4-hydroxybenzaldehyde, is obtained, the ethoxy group is introduced at the para position. The most common and effective method for this transformation is the Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com First, the phenolic hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethylating agent, typically ethyl iodide or ethyl bromide, displacing the halide leaving group to form the desired aryl ethyl ether. The reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 pathway. byjus.com
The high regioselectivity of this step is ensured by the pre-existing position of the hydroxyl group on the aromatic ring, making it a reliable method for synthesizing the 4-ethoxy substituted intermediate.
Synthesis of Halo-Fluoro-Ethoxyphenyl Ring Systems
The construction of the specific 2-chloro-6-fluoro-4-ethoxyphenyl ring system, while not widely documented, can be proposed through established synthetic principles. A plausible route involves the strategic application of nucleophilic aromatic substitution (SNAr) on a highly activated precursor.
A potential pathway could begin with the nitration of a starting material like 1,3-dichloro-2-fluorobenzene. The resulting nitro-activated compound would be susceptible to SNAr. For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.govyoutube.com A nitro group (-NO₂) is a powerful activator. libretexts.orgyoutube.com
In a hypothetical reaction, a compound such as 1,3-dichloro-5-nitro-2-fluorobenzene could be treated with sodium ethoxide. The nitro group would strongly activate the para-positioned chlorine atom for substitution, allowing the ethoxide nucleophile to displace the chloride ion. nih.gov This would regioselectively install the ethoxy group at the C4 position relative to the remaining chloro and fluoro substituents. Subsequent chemical modifications, such as reduction of the nitro group and its conversion into the desired aldehyde functionality via a Sandmeyer-type reaction, would be required to arrive at the 2-chloro-6-fluoro-4-ethoxybenzaldehyde precursor.
Reduction Strategies for the Benzyl Alcohol Functionality
The final step in the synthesis of this compound is the reduction of the aldehyde group of the 2-chloro-6-fluoro-4-ethoxybenzaldehyde intermediate. This conversion is a standard transformation in organic synthesis and can be accomplished through several reliable methods.
Catalytic Hydrogenation and Hydride Reduction Approaches
The reduction of aldehydes to primary alcohols is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are the most frequently used reagents for this purpose.
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones. The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. Its operational simplicity and safety make it a preferred choice for many applications.
Lithium Aluminium Hydride (LiAlH₄) is a much more powerful reducing agent. While highly effective at reducing aldehydes, it will also reduce a wide range of other functional groups. Reactions involving LiAlH₄ must be conducted under anhydrous conditions, usually in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water.
Catalytic hydrogenation is another effective method. This involves treating the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is considered a "green" chemistry approach but may require specialized high-pressure equipment.
| Reagent | Formula | Reactivity | Typical Solvents | Workup |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones | Methanol, Ethanol, Water | Aqueous acid or water quench |
| Lithium Aluminium Hydride | LiAlH₄ | Strong, non-selective | Diethyl ether, THF (anhydrous) | Careful sequential addition of water and base (e.g., Fieser workup) |
Electrochemical Reduction Techniques for Aromatic Aldehydes
Electrochemical reduction offers an alternative to chemical reagents for converting aromatic aldehydes to benzyl alcohols. This technique uses an electric current to drive the reduction reaction, often providing high selectivity and avoiding the need for stoichiometric reducing agents.
The electrochemical reduction of the closely related 2-chloro-6-fluorobenzaldehyde has been successfully demonstrated. In this process, the reduction is carried out via constant current electrolysis in a divided H-shaped glass cell. A glassy carbon electrode (GCE) often serves as the working electrode. The reaction kinetics are typically diffusion-controlled. Studies have shown that the process is most effective in a basic medium (e.g., pH 9.0), with the reaction proceeding poorly in acidic or neutral conditions. The product is synthesized in good yield and can be isolated after electrolysis is complete by standard extraction procedures. This methodology presents an environmentally friendly and economically viable route to the corresponding benzyl alcohol.
| Parameter | Condition |
|---|---|
| Technique | Constant Current Electrolysis |
| Apparatus | H-shaped divided glass cell |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Supporting Electrolyte | CH₃COONa |
| Medium | Aqueous methanolic solution |
| Optimal pH | ~9.0 (Basic) |
| Product Isolation | Solvent extraction (e.g., with diethyl ether) |
Biotransformation Methodologies for Aromatic Alcohol Synthesis
Biotransformation has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for the production of aromatic alcohols. This approach utilizes whole cells or isolated enzymes to catalyze specific reactions, often with high chemo-, regio-, and enantioselectivity.
One notable strategy involves the use of recombinant Escherichia coli engineered with an artificial enzyme cascade to synthesize benzyl alcohol and its analogs directly from bio-based L-phenylalanine. researchgate.net This multi-step enzymatic process includes an L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase, followed by reduction of the resulting benzaldehyde by a phenylacetaldehyde (B1677652) reductase. researchgate.net This whole-cell biotransformation has demonstrated the potential for high yields in the production of various substituted benzyl alcohols. researchgate.net
Another approach focuses on the reduction of corresponding carbonyl compounds using alcohol dehydrogenases (ADHs). frontiersin.org To overcome the cost limitations associated with the stoichiometric requirement of reduced cofactors like NADH, dual-enzyme systems have been developed. These systems couple the primary ADH-catalyzed reduction with a second enzyme, such as formate (B1220265) dehydrogenase, for cofactor regeneration. frontiersin.orgnih.gov This strategy significantly improves the economic viability of the process. For instance, a dual-enzyme system with an alcohol dehydrogenase from Rhodococcus erythropolis and a formate dehydrogenase has been shown to be an efficient biocatalytic combination for preparing a series of aromatic alcohols with high enantioselectivity. nih.gov
| Enzyme System | Substrate | Product | Key Features |
| Recombinant E. coli with enzyme cascade | L-phenylalanine | Benzyl alcohol and analogs | Whole-cell biotransformation, high yield potential. researchgate.net |
| Alcohol dehydrogenase (ADH) and Formate dehydrogenase (FDH) | Carbonyl compounds | Chiral aromatic alcohols | Dual-enzyme system for cofactor regeneration, high enantioselectivity. frontiersin.orgnih.gov |
Multi-Component Reactions and Convergent Synthesis Routes
Multi-component reactions (MCRs) offer a highly atom-economical and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. bohrium.com The direct use of benzylic alcohols in MCRs has been demonstrated for the synthesis of 2-aryl quinazolinones. bohrium.com This one-pot method involves the reaction of isatoic anhydrides with amines and benzylic alcohols in water, catalyzed by a palladium system. bohrium.com
Optimization of Reaction Conditions and Process Efficiency
The optimization of reaction conditions is crucial for maximizing the yield, purity, and cost-effectiveness of any synthetic process. For the synthesis of this compound, this would involve a systematic investigation of parameters such as catalyst, solvent, temperature, pressure, and reaction time.
An electrochemical approach for the synthesis of 2-Chloro-6-fluorobenzylalcohol from 2-Chloro-6-fluorobenzaldehyde has been investigated. semanticscholar.orgisroset.org This method utilizes cyclic voltammetry to study the electrochemical behavior and determine optimal conditions for constant current electrolysis. semanticscholar.orgisroset.org The study found that the reduction is diffusion-controlled and proceeds via a single irreversible peak, corresponding to the reduction of the carbonyl group to the alcohol. semanticscholar.orgisroset.org
In the context of catalytic hydrogenation of benzaldehyde to benzyl alcohol, the choice of catalyst and support material is critical. A study on the use of palladium nanoparticles supported on aminosilane-functionalized clinoptilolite demonstrated 100% yield of benzyl alcohol under photo-illuminated liquid phase conditions. springerprofessional.de This highlights the potential for significant process efficiency improvements through catalyst design and the use of alternative energy sources like visible light. springerprofessional.de
Furthermore, the in situ production of hydrogen peroxide (H₂O₂) for the selective oxidation of benzyl alcohol represents a significant advancement in process intensification and safety. acs.orgcardiff.ac.uk Bimetallic catalysts, such as Pd-Fe supported on TiO₂, have shown high efficacy in this process, leading to near-complete selectivity towards benzaldehyde under mild conditions. acs.org While this example focuses on the oxidation of benzyl alcohol, the principles of catalyst design and in situ reagent generation are broadly applicable to improving the efficiency and safety of chemical syntheses.
Machine learning-assisted screening, such as Bayesian optimization, is also emerging as a powerful tool to rapidly identify improved reaction conditions with a minimal number of experiments, leading to significant savings in time and resources. nih.gov
Transformations Involving the Benzyl Alcohol Moiety
The primary alcohol functional group is a cornerstone of the molecule's reactivity, readily participating in esterification, oxidation, etherification, and condensation reactions. The presence of bulky ortho-substituents, namely chlorine and fluorine, introduces steric hindrance that can influence reaction rates and necessitate specific methodologies for efficient transformation.
Esterification Reactions and Novel Ester Derivatives
This compound is expected to undergo esterification with carboxylic acids under various conditions to form a diverse range of ester derivatives. Standard methods, such as Fischer esterification using a carboxylic acid in the presence of a strong acid catalyst, are viable. However, due to the steric hindrance around the benzylic carbon, reactions with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), can provide a more efficient route. iiste.org For particularly hindered substrates, specialized coupling agents that form highly reactive intermediates, such as those involving benzotriazole (B28993) esters, may be employed to achieve high yields. rsc.orgresearchgate.net
The resulting esters are novel compounds with potential applications in materials science and as intermediates in medicinal chemistry. The properties of the final ester are determined by the nature of the "R" group from the reacting carboxylic acid.
| Reactant (R-COOH) | Common Reagent/Catalyst | Potential Ester Product |
|---|---|---|
| Acetic Acid | Acetyl Chloride, Pyridine | (2-Chloro-6-fluoro-4-ethoxybenzyl) acetate |
| Benzoic Acid | SOCl₂, then Benzyl Alcohol | (2-Chloro-6-fluoro-4-ethoxybenzyl) benzoate |
| Propionic Acid | Propionic Anhydride, DMAP | (2-Chloro-6-fluoro-4-ethoxybenzyl) propionate |
| Acrylic Acid | EDC, HOBt | (2-Chloro-6-fluoro-4-ethoxybenzyl) acrylate |
Oxidation Pathways to Aldehyde and Carboxylic Acid Analogs
The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions.
Oxidation to Aldehyde: Selective oxidation to 2-Chloro-6-fluoro-4-ethoxybenzaldehyde can be achieved using mild, controlled oxidizing agents. Reagents based on chromium(VI), such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are effective for this transformation. Modern, more environmentally benign methods include the use of catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric oxidant such as trichloroisocyanuric acid, which can prevent overoxidation to the carboxylic acid. organic-chemistry.org The steric hindrance from the ortho-substituents may decrease reaction rates compared to unhindered benzyl alcohols. rsc.org
Oxidation to Carboxylic Acid: More vigorous oxidation conditions will convert the benzyl alcohol directly to 2-Chloro-6-fluoro-4-ethoxybenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid) are commonly used for this purpose. researchgate.net One-pot procedures that merge an initial aerobic, copper-catalyzed oxidation to the aldehyde with a subsequent Lindgren oxidation using sodium chlorite (B76162) provide an efficient pathway to the carboxylic acid. rsc.org
| Target Product | Reagent System | Notes |
|---|---|---|
| Aldehyde | PCC in CH₂Cl₂ | Stops at the aldehyde stage. |
| Aldehyde | TEMPO (cat.), TCCA | Highly selective, avoids heavy metals. |
| Carboxylic Acid | KMnO₄, NaOH, H₂O, heat | Strong, classic oxidant. |
| Carboxylic Acid | CuCl (cat.), O₂, then NaClO₂ | Milder, one-pot procedure from alcohol. rsc.org |
Etherification and Condensation Reactions
The benzyl alcohol functional group can undergo dehydration reactions with other alcohols to form ethers. This can occur as a self-condensation to produce the symmetrical bis(2-chloro-6-fluoro-4-ethoxybenzyl) ether, or as a cross-etherification with a different alcohol to yield an unsymmetrical ether. nih.govacs.org These reactions are typically catalyzed by acids or Lewis acids like iron(II/III) chlorides or zirconium tetrachloride. acs.orgresearchgate.net The reaction proceeds via the formation of a stabilized benzylic carbocation, which is then trapped by an alcohol nucleophile. The steric crowding provided by the ortho-halogens can disfavor bimolecular substitution pathways (Sₙ2) and may require higher temperatures or more effective catalytic systems to proceed efficiently. nih.govacs.org
Aromatic Ring Functionalization and Substitution Dynamics
The electronic environment of the aromatic ring is shaped by the interplay of four substituents: the activating ethoxy group and the deactivating chloro and fluoro groups, along with the weakly activating hydroxymethyl group. This complex substitution pattern dictates the regioselectivity of further functionalization.
Investigation of Halogen Exchange Reactions
Halogen exchange on an aromatic ring, particularly the substitution of chlorine or fluorine, is a challenging transformation that typically requires harsh conditions. google.comgoogle.com The carbon-fluorine bond is exceptionally strong, making the fluorine atom generally unreactive towards nucleophilic substitution. The carbon-chlorine bond is more labile, but its replacement still necessitates high temperatures and the use of reagents like alkali metal fluorides (e.g., KF, CsF) in a polar aprotic solvent, a process known as the Halex reaction. Such reactions are often sluggish on electron-rich rings that lack strong electron-withdrawing activating groups (like a nitro group). google.com
Alternatively, metal-halogen exchange, most commonly with organolithium reagents like n-butyllithium, could convert the aryl chloride to an organometallic species. wikipedia.org This reaction follows the reactivity trend I > Br > Cl, meaning the C-Cl bond would exchange in preference to the C-F bond. The resulting aryllithium intermediate could then be quenched with an electrophile to introduce a new substituent at the C2 position.
Electrophilic Aromatic Substitution Directivity and Control
Further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative directing effects of the existing substituents. chemistrytalk.orgmsu.edu The positions available for substitution are C3 and C5.
-OCH₂CH₃ (Ethoxy) group: This is a powerful activating group due to its strong positive mesomeric effect (+M), donating electron density into the ring through resonance. It is a strong ortho, para-director. organicchemistrytutor.com Since it is at the C4 position, it strongly directs incoming electrophiles to its ortho positions, C3 and C5.
-Cl and -F (Halogen) groups: These groups are deactivating due to their strong negative inductive effect (-I), but are ortho, para-directors because of a lone pair resonance donation (+M effect). wikipedia.org The fluorine at C6 directs to C1 and C5; the chlorine at C2 directs to C1 and C3.
-CH₂OH (Hydroxymethyl) group: This is generally considered a weakly activating, ortho, para-directing group. However, under the strongly acidic conditions of many EAS reactions (e.g., nitration), the alcohol can be protonated, converting it into a deactivating, meta-directing group.
The directing effects of the potent ethoxy activator and the weaker halogen directors are convergent, all promoting substitution at the C3 and C5 positions. The strong activation by the ethoxy group is the dominant factor, making the ring highly susceptible to electrophilic attack at these sites. The choice between the C3 and C5 positions would be influenced by the steric bulk of the incoming electrophile, though the difference in steric environment between these two positions is minimal. Therefore, a mixture of C3 and C5 substituted products is expected for most EAS reactions.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and 5-Nitro- derivatives |
| Bromination | Br₂, FeBr₃ | 3-Bromo- and 5-Bromo- derivatives |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl- and 5-Acetyl- derivatives |
| Sulfonation | Fuming H₂SO₄ | 3-Sulfonic acid and 5-Sulfonic acid derivatives |
Nucleophilic Aromatic Substitution (SNAr) Studies on Activated Aromatic Rings
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of electron-deficient aromatic rings. youtube.comwikipedia.org Unlike electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. libretexts.org This process is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate. libretexts.org
The aromatic ring of this compound is substituted with two halogen atoms (chlorine and fluorine), an ethoxy group, and a hydroxymethyl group. The chloro and fluoro substituents are strongly electron-withdrawing by induction, activating the ring for nucleophilic attack. The hydroxymethyl group is weakly electron-withdrawing. The ethoxy group, while electron-donating by resonance, is also inductively withdrawing. The combined effect of the ortho-chloro and ortho-fluoro groups makes the ring susceptible to SNAr reactions.
The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
A notable aspect of SNAr reactions is the relative reactivity of halogens as leaving groups, which often follows the order F > Cl > Br > I. wikipedia.org This is contrary to the trend observed in SN2 reactions and is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. masterorganicchemistry.com Therefore, in this compound, the fluorine atom is the more probable leaving group during an SNAr reaction.
| Factor | Influence on SNAr Rate | Rationale |
|---|---|---|
| Leaving Group | F > Cl > Br > I | The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the carbon center more electrophilic. wikipedia.orgmasterorganicchemistry.com |
| Activating Groups | Strong electron-withdrawing groups (e.g., -NO2, -CN, -C(O)R) at ortho/para positions | Stabilize the negative charge of the intermediate Meisenheimer complex through resonance and/or induction. youtube.comlibretexts.org |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred | They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile, thus enhancing its reactivity. |
Catalyst-Mediated Transformations and Mechanistic Insights
While the aromatic ring of this compound is prone to SNAr, the benzyl alcohol functional group is susceptible to a variety of catalyst-mediated transformations, most notably oxidation. The selective oxidation of benzyl alcohols to their corresponding benzaldehydes is a crucial transformation in organic synthesis, providing key intermediates for the pharmaceutical and fragrance industries. mdpi.com
Palladium (Pd)-based catalysts are extensively studied for this purpose due to their high activity and selectivity. mdpi.com The oxidation can be performed using "clean" oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). mdpi.comrsc.org Bimetallic catalysts, such as those combining gold (Au) and palladium (Pd), have shown remarkable catalytic activity, often superior to their monometallic counterparts. mdpi.com These catalysts are typically dispersed on high-surface-area supports like titania (TiO₂), activated carbon, or alumina (B75360) (Al₂O₃). acs.orgacs.org
The reaction mechanism for catalytic oxidation generally involves several key steps:
Adsorption: The benzyl alcohol adsorbs onto the catalyst surface.
Activation: The O-H bond of the alcohol is cleaved, often forming a surface-bound alkoxide intermediate. For Pd catalysts, this step is considered crucial. mdpi.com
C-H Bond Cleavage: The rate-determining step is often the abstraction of a hydrogen atom from the benzylic carbon (β-hydride elimination). mdpi.com
Product Formation & Desorption: The resulting aldehyde desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
The choice of catalyst, support, and reaction conditions (temperature, pressure, solvent) can significantly influence both the conversion of the alcohol and the selectivity towards the aldehyde, minimizing over-oxidation to benzoic acid or the formation of byproducts like benzyl ether and toluene (B28343). mdpi.com
| Catalytic System | Oxidant | Typical Conditions | Key Feature |
|---|---|---|---|
| Pd nanoparticles on various supports (TiO₂, Carbon) | O₂ | Solvent, 70-140°C | High activity and selectivity; particle size can affect performance. mdpi.com |
| Au-Pd bimetallic clusters/nanoparticles | O₂ | Solvent-free or in solvent, mild conditions | Synergistic effects between Au and Pd enhance catalytic efficiency. mdpi.com |
| Pd-Fe/TiO₂ | In-situ generated H₂O₂ (from H₂ and O₂) | Methanol, 50°C | Significantly higher oxidation rates compared to Pd-only catalysts. acs.org |
| Metal Nitrates (e.g., Fe(NO₃)₃) | Nitrate acts as the oxidant | N₂ or air atmosphere, mild conditions | High conversion and selectivity without noble metal catalysts. frontiersin.org |
Kinetic and Thermodynamic Studies of Reaction Pathways
The rates and outcomes of the aforementioned reactions are governed by their kinetic and thermodynamic parameters. While specific experimental data for this compound is not available, general principles for SNAr and catalytic oxidation reactions provide a framework for understanding its reactivity.
Recent research has shown that the traditional two-step SNAr mechanism is not universal; many reactions proceed through a concerted (cSNAr) pathway, particularly when the aromatic ring is less activated or the leaving group is better. rsc.orgspringernature.com Computational studies using Density Functional Theory (DFT) have become invaluable in predicting whether a reaction will be stepwise or concerted and in calculating activation barriers. acs.org Quantitative structure-reactivity relationship (QSRR) models have been developed that correlate reaction rates with computationally derived descriptors, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reaction center. chemrxiv.org
| Parameter | Influence on SNAr Pathway |
|---|---|
| Activation Energy (Ea) | Lowered by strong ortho/para electron-withdrawing groups, which stabilize the transition state leading to the Meisenheimer complex. |
| Intermediate Stability | The stability of the Meisenheimer complex is a key factor. Highly stable intermediates are indicative of a stepwise mechanism. rsc.org |
| Leaving Group Ability | Affects the second step (elimination). While C-F bonds are strong, the elimination of F⁻ is thermodynamically favorable due to the restoration of aromaticity. masterorganicchemistry.com |
| Reaction Order | Typically second-order kinetics: Rate = k[Aryl Halide][Nucleophile]. |
| Thermodynamics (ΔG) | The overall reaction is generally exergonic, driven by the formation of a stable aromatic product and the departure of a stable leaving group anion. |
For catalyst-mediated oxidations, the kinetics are more complex, often following Michaelis-Menten-type or Langmuir-Hinshelwood models, where the rate depends on the surface coverage of reactants on the catalyst. The activation barriers for C-H and O-H bond cleavage are critical kinetic parameters that can be determined experimentally and modeled computationally to provide mechanistic insights. mdpi.com
Systematic Design and Synthesis of Analogs with Varied Substituents
The derivatization strategy often focuses on three key regions of the molecule: the aromatic ring, the ethoxy group, and the hydroxymethyl group.
Aromatic Ring Substitution: Analogs can be created by altering the position or nature of the halogen substituents (chloro and fluoro) or by introducing other groups such as alkyl, nitro, or cyano moieties. These changes can modulate the electronic properties and steric profile of the molecule.
Alkoxy Chain Modification: The ethoxy group at the 4-position can be varied by synthesizing analogs with different alkyl chain lengths (e.g., methoxy, propoxy) or by introducing branched or cyclic alkoxy groups. This allows for the fine-tuning of properties like lipophilicity.
Hydroxymethyl Group Derivatization: The primary alcohol functional group is a prime site for modification. It can be esterified or etherified to produce a wide range of derivatives, potentially altering the compound's solubility, stability, and interaction with biological targets. nih.gov
The synthesis of these varied analogs allows for a comprehensive exploration of the chemical space around the parent compound, which is essential for developing robust SAR models.
Influence of Halogenation and Alkoxy Patterns on Molecular Interactions
The specific substitution pattern of this compound, featuring both halogen atoms and an alkoxy group, profoundly influences its molecular interactions. The chloro and fluoro groups, being electronegative, create a distinct electronic environment on the aromatic ring. The ortho-halogenation, in particular, can induce specific conformational preferences. rsc.org
The presence of electron-donating groups (EDG), such as the ethoxy group, on the benzylic ring has been shown to enhance reactivity in certain reactions, like aerobic oxidation, whereas electron-withdrawing groups (EWG) can be detrimental to catalytic activity. mdpi.com The interplay between the inductive effects of the halogens and the resonance effect of the ethoxy group dictates the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions.
Studies on ortho-halogenated benzyl alcohols have revealed that they can exist in different low-energy chiral conformations. rsc.org One of these conformations may involve an intramolecular hydrogen bond between the hydroxyl group and the ortho-halogen (OH–X contact), which can stabilize the molecule and influence its interaction with external binding partners. rsc.org The size and nature of the halogen can affect the stability of these conformations and their aggregation preferences. rsc.org
The following table illustrates the potential influence of different substitution patterns on key molecular properties, based on general principles of medicinal chemistry.
| Substituent at R1 | Substituent at R2 | Expected Influence on Lipophilicity | Expected Influence on Electronic Properties |
| Cl | F | High | Electron-withdrawing |
| Br | F | Very High | Electron-withdrawing |
| H | F | Moderate | Electron-withdrawing |
| Cl | H | High | Electron-withdrawing |
| OCH3 | F | Moderate | Electron-donating (resonance) |
This table is illustrative and based on general chemical principles.
Stereochemical Aspects in the Derivatization of the Benzyl Alcohol Scaffold
The benzyl alcohol scaffold of this compound is prochiral. Derivatization of the benzylic carbon can lead to the formation of a stereocenter, introducing chirality into the molecule. The synthesis of specific enantiomers is often crucial, as different stereoisomers can exhibit vastly different biological activities and properties.
Several strategies exist for the synthesis of chiral benzyl alcohol derivatives:
Asymmetric Catalysis: Transition-metal-catalyzed asymmetric reactions, such as the reductive 1,2-addition of aryl iodides to aldehydes, can produce chiral benzyl alcohols with high enantiomeric excess (ee). organic-chemistry.org Dual catalytic systems, for example combining palladium and copper catalysts, have been developed for enantio- and diastereodivergent benzylic substitution reactions, allowing for the synthesis of a wide range of chiral benzylic alcohol derivatives. nih.gov
Chiral Resolution: Racemic mixtures of benzyl alcohol derivatives can be separated into their constituent enantiomers using techniques like High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. scirp.orgresearchgate.net This is often done after derivatizing the alcohol with an achiral agent to improve separation. researchgate.net
Chemoenzymatic Synthesis: Enzymes, such as alcohol dehydrogenase, can be used for the stereospecific synthesis of isotopically labeled chiral benzyl alcohols. nih.gov This method offers high levels of isotopic and enantiomeric purity. nih.gov
Density functional theory (DFT) calculations can be employed to understand the reaction mechanisms and the origins of stereoselectivity in these asymmetric syntheses. nih.gov The ability to stereoselectively synthesize derivatives is a powerful tool in SAR studies, as it allows for the elucidation of the three-dimensional structural requirements for optimal activity.
Development of Libraries for Biological and Material Science Screening
To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry approaches can be employed to generate libraries of related compounds. A compound library is a collection of diverse, yet structurally related, molecules that can be screened simultaneously for desired properties in biological assays or material science applications.
The development of a library based on this scaffold would involve a systematic variation of the substituents at the key positions identified in section 4.1. By using parallel synthesis techniques, a large number of derivatives can be produced in a time- and resource-efficient manner. For example, starting with a common intermediate like 2-chloro-6-fluoro-4-hydroxybenzaldehyde, a variety of alkoxy chains could be introduced, followed by reduction to the benzyl alcohol and subsequent esterification or etherification with a diverse set of building blocks.
These libraries are invaluable for:
High-Throughput Screening (HTS): In drug discovery, HTS allows for the rapid testing of thousands of compounds to identify "hits"—molecules that show activity against a specific biological target.
Material Science Discovery: Screening libraries of benzyl alcohol derivatives can help identify compounds with novel properties, such as improved performance in polymer formulations or as specialized solvents. rijksmuseum.nl
SAR Elucidation: The data generated from screening a well-designed library provides a comprehensive dataset for building robust SAR models, identifying key structural features responsible for activity, and guiding the design of next-generation compounds.
Computational Chemistry in Predictive SAR Modeling
Computational chemistry plays a vital role in modern SAR studies by providing predictive models that can guide the design and synthesis of new analogs. Quantitative Structure-Activity Relationship (QSAR) is a key computational method that aims to correlate the structural or physicochemical properties of compounds with their biological activity or other properties. arabjchem.org
For benzyl alcohol derivatives, QSAR models can be developed using various molecular descriptors:
Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log P), this descriptor is crucial for predicting how a molecule will behave in biological systems. bohrium.comnih.gov
Electronic Parameters: Descriptors like the Hammett sigma constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents, which can be critical for molecular interactions. nih.gov
Steric Descriptors: These parameters describe the size and shape of the molecule and its substituents, which influence how it fits into a binding site.
Quantum Chemical Descriptors: Properties like LUMO (Lowest Unoccupied Molecular Orbital) energy, dipole moment, and hardness can be calculated to describe the reactivity and stability of the compounds. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netnih.gov These methods generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are predicted to increase or decrease activity. arabjchem.orgresearchgate.net These visual models provide intuitive guidance for chemists on where to modify the molecular structure to enhance desired properties. arabjchem.org By using such predictive models, the number of compounds that need to be synthesized and tested can be significantly reduced, making the discovery process more efficient. researchgate.net
The table below summarizes key parameters often used in QSAR modeling for compounds like this compound.
| QSAR Parameter Type | Example Descriptor | Information Provided |
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing character of substituents. nih.gov |
| Hydrophobic | Log P | Lipophilicity and partitioning behavior. bohrium.com |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |
| Topological | Connectivity Indices | Molecular branching and shape. |
| 3D-QSAR Fields | CoMFA Steric/Electrostatic Fields | 3D spatial regions where steric bulk and charge influence activity. researchgate.net |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of specific nuclei.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the hydroxyl proton, and the protons of the ethoxy group. Based on the analysis of the closely related 2-Chloro-6-fluorobenzyl alcohol, the aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings.
The introduction of a 4-ethoxy group is expected to induce a shielding effect, causing an upfield shift of the aromatic proton signals, particularly for the proton at the 5-position. The benzylic protons (-CH₂OH) would appear as a doublet, which could collapse into a singlet upon D₂O exchange with the hydroxyl proton. The ethoxy group would be characterized by a quartet for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-3 | 6.8 - 7.0 | Doublet of doublets | J(H,H), J(H,F) |
| H-5 | 6.6 - 6.8 | Doublet | J(H,F) |
| -CH₂OH | ~4.7 | Doublet | J(H,H) |
| -OH | Variable | Broad Singlet | - |
| -OCH₂CH₃ | ~4.0 | Quartet | J(H,H) |
Carbon (¹³C) NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbons directly bonded to the electronegative chlorine, fluorine, and oxygen atoms will exhibit characteristic chemical shifts. The carbon attached to the fluorine atom will appear as a doublet due to carbon-fluorine coupling.
The presence of the 4-ethoxy group will introduce two additional signals for the ethyl carbons and will influence the chemical shifts of the aromatic carbons through its electron-donating resonance effect. Specifically, C-4 is expected to be significantly shielded, while C-3 and C-5 will also experience some upfield shift compared to the unsubstituted analog.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~135 |
| C-2 | ~130 (doublet, J(C,F)) |
| C-3 | ~115 (doublet, J(C,F)) |
| C-4 | ~158 |
| C-5 | ~110 |
| C-6 | ~160 (doublet, J(C,F)) |
| -CH₂OH | ~60 |
| -OCH₂CH₃ | ~64 |
Fluorine (¹⁹F) NMR Spectroscopy for Halogenated Systems
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent chloro, ethoxy, and benzyl (B1604629) alcohol groups. The fluorine signal will likely appear as a multiplet due to coupling with the aromatic protons at the 3- and 5-positions.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the aromatic protons and between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀ClFO₂), the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
The fragmentation pattern would likely involve the loss of the hydroxyl group, the ethoxy group, and the chlorofluoro-substituted aromatic ring, providing further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-O stretching of the alcohol and the ether would appear in the 1000-1300 cm⁻¹ region. The presence of the C-Cl and C-F bonds would give rise to absorptions in the fingerprint region, typically below 1000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Alcohol, Ether) | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic compounds like this compound, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions observed in the UV-Vis spectrum of such molecules are typically π → π* (pi to pi star) transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of aromatic systems and other molecules with conjugated double bonds.
The substitution pattern on the benzene ring significantly influences the absorption maxima (λmax) and the molar absorptivity (ε). The presence of substituents such as chlorine, fluorine, and an ethoxy group can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption bands compared to unsubstituted benzene. Halogen substituents and alkoxy groups, acting as auxochromes, can modify the energy levels of the π orbitals, thereby altering the energy required for the electronic transitions.
A detailed experimental UV-Vis spectrum for this compound is not publicly available in the cited literature. However, based on the electronic structure of substituted benzenes, one would anticipate characteristic absorption bands in the UV region. For many substituted benzyl alcohols, these transitions typically occur in the range of 200-300 nm. The precise λmax values would be dependent on the specific electronic effects of the chloro, fluoro, and ethoxy substituents on the aromatic ring.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π* | 200 - 300 | Substituted Benzene Ring |
Note: This table is based on general principles of UV-Vis spectroscopy for substituted aromatic compounds, as specific experimental data for this compound is not available in the reviewed sources.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions. This method offers an unambiguous determination of the molecular geometry in the solid state.
A comprehensive search of crystallographic databases reveals that a definitive crystal structure for this compound has not been reported in the publicly available scientific literature. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available.
Without experimental crystallographic data, any discussion of the solid-state structure remains speculative. The determination of its crystal structure would require the growth of a suitable single crystal followed by X-ray diffraction analysis.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
Note: This table indicates the absence of publicly available X-ray crystallography data for this compound.
Computational and Theoretical Investigations of 2 Chloro 6 Fluoro 4 Ethoxy Benzylalcohol and Its Derivatives
Molecular Dynamics Simulations for Conformational Landscapes
While QM calculations are excellent for static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach provides a detailed view of the conformational landscape and flexibility of a molecule in different environments (e.g., in a solvent or interacting with a biological membrane).
For benzyl (B1604629) alcohol and its derivatives, MD simulations can explore the rotational freedom around single bonds, such as the C-C bond connecting the benzyl group to the ring and the C-O bond of the ethoxy group. A study on benzyl alcohol and its ethers dissolved in a liquid crystal solution used MD simulations to examine their distribution, orientation, and order within a bilayer membrane model. nih.gov The simulations revealed how hydrogen bonding between the alcohol's hydroxyl group and the solvent influences the average orientation of the aromatic ring. nih.gov For 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol, MD simulations could predict its preferred conformations in aqueous solution, its partitioning behavior between different phases, and the dynamics of its interaction with other molecules.
Molecular Docking and Protein-Ligand Interaction Modeling (for biologically relevant analogs)
If derivatives of this compound are investigated for biological activity, molecular docking becomes a crucial computational tool. Docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. researchgate.net The goal is to predict the binding mode and affinity, often expressed as a binding energy score.
Numerous studies have used docking to investigate the interaction of benzyl alcohol derivatives with biological targets. For example, derivatives have been docked into the active site of glucosamine-6-phosphate synthase to explore their potential as antibacterial agents. researchgate.netsmu.ac.za Other work has shown synergistic effects when benzyl alcohol is combined with an insecticide, with docking analyses revealing interactions with acetylcholinesterase and voltage-sensitive sodium channels. nih.gov A study on pyrimidinone derivatives containing a 2-chloro-6-fluorobenzyl group used computational modeling to understand their binding mode within the HIV-1 reverse transcriptase enzyme. nih.gov For a biologically active analog of this compound, docking could identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) with amino acid residues in the target's active site, guiding the design of more potent inhibitors.
| Parameter | Value/Description |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Hydrogen Bonds | Hydroxyl group with Asp145; Ethoxy oxygen with Lys72 |
| Hydrophobic Interactions | Aromatic ring with Leu25, Val33, Ala52 |
| Halogen Bond | Chlorine atom with backbone carbonyl of Gly143 |
Quantitative Structure-Property Relationship (QSPR) and QSAR Modeling for Compound Series
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models take the form of a mathematical equation that relates molecular descriptors (numerical representations of chemical information) to the property of interest. conicet.gov.ar
To build a QSAR/QSPR model for a series of derivatives of this compound, one would first synthesize or computationally design a set of related compounds with varying substituents. For each compound, a range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov Using statistical methods like multiple linear regression or machine learning, a model is trained to predict the activity or property. mdpi.com A validated model can then be used to predict the properties of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. conicet.gov.ar
| Descriptor Class | Example Descriptors |
|---|---|
| Physicochemical | LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR) |
| Topological | Wiener Index, Balaban J index, Kier & Hall connectivity indices |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Atomic Charges |
| Steric/3D | Molecular Surface Area, Molecular Volume, Ovality |
Exploratory Research Applications and Biological Activity of the 2 Chloro 6 Fluoro 4 Ethoxy Benzylalcohol Scaffold
Strategic Intermediate in the Synthesis of Complex Organic Molecules
The chemical scaffold of 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol serves as a valuable and strategic intermediate in the synthesis of more complex organic molecules, particularly within the realm of medicinal chemistry. Its substituted benzyl (B1604629) framework is a key component that can be incorporated into larger structures to modulate biological activity. The synthesis of the parent compound, 2-Chloro-6-fluorobenzylalcohol, has been achieved through electrochemical methods involving the reduction of 2-Chloro-6-fluorobenzaldehyde (B137617). isroset.orgsemanticscholar.org This process highlights a controlled and efficient route to obtaining this useful building block. isroset.orgsemanticscholar.org
The 2-chloro-6-fluorobenzyl moiety, derived from its corresponding benzyl alcohol, is a critical building block for a class of pyrimidine-based scaffolds known as S-DABOs (6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones). nih.govuab.cat In these syntheses, the benzyl group is attached at the C6 position of the pyrimidine (B1678525) ring. The specific substitution pattern on the benzyl ring—containing both chloro and fluoro groups—is crucial for the biological activity of the final compounds. nih.govuab.cat The synthesis of these pyrimidine derivatives is a multi-step process where the benzyl alcohol or a related precursor is used to introduce the 6-(2-chloro-6-fluorobenzyl) group. nih.govontosight.ai Pyrimidine derivatives, in general, are a significant class of heterocyclic compounds studied extensively for their diverse biological activities, including antiviral and antimicrobial properties. ontosight.ai The 2-chloro-pyrimidine structure is an important intermediate in medicinal chemistry for creating a wide range of derivatives. google.comthieme.de
While the this compound scaffold is well-documented in the synthesis of pyrimidines, its direct application as a precursor for quinolone and purine (B94841) derivatives is less specifically detailed in available research. However, substituted benzyl groups are fundamental components in the broader synthesis of these heterocyclic systems.
Quinolone synthesis, for instance, often involves cyclization reactions where various substituents on aromatic precursors influence the final structure and activity. researchgate.net Fluoroquinolones are a major class of antibacterial agents, and their structure-activity relationship is heavily dependent on the substituents at various positions, including the N-1 position where an aromatic group is often found. nih.gov A precursor like this compound could potentially be modified and incorporated into such synthetic schemes to generate novel quinolone analogues.
Similarly, purine synthesis involves the construction of a bicyclic heteroaromatic system. The functional groups on precursors can be strategically chosen to allow for the assembly of the final purine ring system. The unique electronic properties conferred by the chloro, fluoro, and ethoxy groups on the benzyl scaffold could be exploited to create novel purine derivatives for biological screening.
The utility of benzyl alcohols, including this compound, extends to the construction of a wide array of heterocyclic systems. Benzyl alcohols are readily oxidized to their corresponding aldehydes, which are highly versatile intermediates in organic synthesis. d-nb.info These aldehydes can participate in multicomponent reactions (MCRs), which are powerful strategies for the rapid synthesis of diverse heterocyclic scaffolds. nih.govnih.gov
MCRs allow for the combination of three or more starting materials in a single step to generate complex products, often with high atom economy and efficiency. nih.govdntb.gov.ua An aldehyde derived from the title compound could be employed in well-established MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to produce substituted dihydropyridines or dihydropyrimidinones, respectively. d-nb.info This strategic use of MCRs provides a pathway to generate large libraries of structurally diverse heterocyclic compounds built around the 2-chloro-6-fluorobenzyl core, which can then be screened for various biological activities. nih.gov
Investigation of In Vitro Biological Activities of Related Compounds
Compounds synthesized using the this compound scaffold have been the subject of in vitro biological investigations, particularly in the context of antiviral research. The specific derivatives that have shown significant activity are pyrimidine-based compounds. nih.govuab.cat
A notable application of this scaffold is in the development of potent inhibitors of HIV-1 Reverse Transcriptase (RT), a crucial enzyme for viral replication. nih.govresearchgate.net Pyrimidine derivatives, specifically the 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs), have demonstrated high-potency inhibitory activity against HIV-1 RT. nih.govuab.cat
These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket near the enzyme's active site, inducing conformational changes that inhibit its function. researchgate.net Research comparing the 2-chloro-6-fluoro substituted S-DABOs with their 2,6-difluoro counterparts revealed that the chloro-fluoro substitution pattern is highly effective. The inhibitory activity of these compounds against the wild-type HIV-1 RT enzyme reaches into the picomolar range, indicating very strong binding and inhibition. nih.gov The stereochemistry at the benzylic carbon of the 6-benzyl group was found to be critical, with the R absolute configuration consistently correlating with higher inhibitory activity. nih.gov
Table 1: In Vitro HIV-1 Reverse Transcriptase Inhibition by a Representative 2-Cl-6-F-S-DABO Compound
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 10c (R-isomer) | HIV-1 RT (Wild Type) | 0.003 |
| 10c (S-isomer) | HIV-1 RT (Wild Type) | 0.17 |
IC₅₀ represents the concentration of the compound required to inhibit the enzyme's activity by 50%. Data is illustrative based on findings for potent S-DABO derivatives.
The potent enzyme inhibition observed with 2-Cl-6-F-S-DABOs translates to effective antiviral activity in cellular assays. These compounds have been tested in HIV-1 infected cell lines to determine their ability to prevent viral replication. nih.govuab.cat The new 2-Cl-6-F-S-DABOs showed activity against wild-type HIV-1 with potencies reaching the picomolar level. nih.gov
Furthermore, these derivatives have demonstrated a wide-spectrum inhibitory profile, showing efficacy against clinically relevant HIV-1 mutants that are resistant to other NNRTIs. nih.gov This suggests that the unique structural features imparted by the 2-chloro-6-fluorobenzyl group contribute to a binding mode that can overcome common resistance mutations. As with the enzyme inhibition studies, a significant enantioselectivity was observed in cellular assays, where the stereoisomer with the R absolute configuration at the benzylic position showed substantially higher anti-HIV-1 activity. nih.gov
Table 2: Anti-HIV-1 Activity of Representative 2-Cl-6-F-S-DABO Stereoisomers in Cell Culture
| Compound | Virus Strain | EC₅₀ (nM) |
|---|---|---|
| 10c (R-isomer) | HIV-1 (Wild Type) | 0.4 |
| 10c (S-isomer) | HIV-1 (Wild Type) | 50 |
EC₅₀ represents the effective concentration of the compound required to inhibit viral replication by 50% in infected cells. Data is illustrative based on findings for potent S-DABO derivatives.
Receptor Binding and Modulation Studies (e.g., 5-HT2C agonists, YTHDC1 ligands)
The this compound scaffold is of interest in the field of medicinal chemistry, particularly for its potential as a precursor in the synthesis of receptor-active compounds. While direct studies on this specific molecule are not extensively documented in publicly available research, its structural motifs are present in compounds investigated for their interaction with important biological targets such as the serotonin (B10506) 5-HT2C receptor and the YTH (YTHDF) domain-containing protein 1 (YTHDC1).
5-HT2C Agonists:
The serotonin 5-HT2C receptor is a G protein-coupled receptor that has been implicated in the regulation of mood, appetite, and other physiological processes. Agonists of this receptor have therapeutic potential for conditions such as obesity and obsessive-compulsive disorder. chemimpex.comsemanticscholar.org Research into 5-HT2C agonists has explored a variety of chemical scaffolds. For instance, the synthesis of selective 5-HT2C agonists has been described involving substituted benzazepines. researchgate.net While not directly employing this compound, the synthetic strategies often involve halogenated aromatic precursors. The chloro and fluoro substituents on the benzyl alcohol scaffold can influence the electronic properties and binding interactions of derivative molecules, potentially leading to compounds with high affinity and selectivity for the 5-HT2C receptor. nih.gov
YTHDC1 Ligands:
YTHDC1 is a "reader" protein that recognizes N6-methyladenosine (m6A) modifications on RNA, playing a crucial role in RNA metabolism. The development of ligands that can modulate the activity of YTHDC1 is an emerging area of research with potential applications in various diseases. Structure-based design of potent and selective YTHDC1 ligands has been reported, often starting from purine-based scaffolds. semanticscholar.org The synthesis of such complex heterocyclic systems can utilize substituted benzyl groups as protecting or modifying agents. The specific substitution pattern of this compound could be leveraged in multi-step syntheses to produce novel YTHDC1 ligands. The electronic effects of the halogen and ethoxy groups could influence the reactivity of the benzyl alcohol and the properties of the final ligand.
A hypothetical synthetic route could involve the conversion of the benzyl alcohol to a benzyl halide, which could then be used to alkylate a nitrogen atom on a core heterocyclic structure, a common strategy in the synthesis of such ligands.
| Receptor Target | Potential Role of the Scaffold | Key Structural Features |
| 5-HT2C Receptor | Precursor for the synthesis of novel agonists. | Chloro and fluoro groups for modulating receptor affinity and selectivity. |
| YTHDC1 | Building block for the synthesis of selective ligands. | Substituted benzyl group for introduction into heterocyclic core structures. |
Role in Agrochemical and Industrial Chemical Research (as an intermediate)
In the realms of agrochemical and industrial chemical research, this compound is primarily valued as a versatile chemical intermediate. chemimpex.comontosight.ai Its utility stems from the reactivity of its benzyl alcohol functional group and the influence of its halogen and ethoxy substituents.
The corresponding aldehyde, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the production of the antibiotic flucloxacillin (B1213737) and in the synthesis of high-efficiency, low-toxicity sterilants for agricultural use. google.com Given that benzyl alcohols are readily oxidized to their corresponding aldehydes, this compound represents a direct precursor to such valuable intermediates.
Furthermore, this compound can serve as a building block in the synthesis of more complex molecules. The hydroxyl group can be converted to a variety of other functional groups, or it can be used to introduce the substituted benzyl moiety into a larger molecule through etherification or esterification reactions. The presence of the chloro and fluoro groups can enhance the biological activity or modify the physical properties of the final products, a desirable feature in the development of new pesticides and herbicides. chemimpex.com
| Application Area | Role of this compound | Example of Downstream Product Type |
| Agrochemicals | Intermediate | High-efficiency, low-toxicity sterilants. google.com |
| Pharmaceuticals | Precursor to key intermediates. | Antibiotics (e.g., via oxidation to the corresponding aldehyde for flucloxacillin synthesis). google.com |
| Industrial Chemicals | Synthetic building block. | Specialty chemicals with tailored properties. |
Potential in Materials Science and Polymer Chemistry Applications
The unique combination of a reactive alcohol functional group and halogen substituents on an aromatic ring suggests that this compound could have potential applications in materials science and polymer chemistry. Fluorinated benzyl alcohols, in general, are recognized for their utility in creating high-performance polymers with enhanced thermal stability and chemical resistance. longdom.org
The benzyl alcohol moiety can participate in polymerization reactions. For instance, benzyl alcohol itself can be polymerized in the presence of a strong acid like anhydrous hydrogen fluoride (B91410) to produce poly(phenylenemethylene). hw.ac.uk It is conceivable that this compound could undergo similar polymerization or co-polymerization reactions to yield novel polymers. The incorporation of chloro, fluoro, and ethoxy groups into the polymer backbone would be expected to impart specific properties, such as altered solubility, increased flame retardancy, and modified optical and dielectric properties.
Moreover, the compound could be used as a monomer or a modifying agent in the synthesis of various polymer systems, including polyesters, polyethers, and polyurethanes. The presence of fluorine, in particular, is known to lower the surface energy and refractive index of materials, which could be advantageous in applications such as specialty coatings and optical materials.
| Potential Application | Function of the Compound | Anticipated Properties of the Resulting Material |
| High-Performance Polymers | Monomer or Co-monomer. | Enhanced thermal stability, chemical resistance, flame retardancy. |
| Specialty Coatings | Modifying Agent. | Lowered surface energy, altered refractive index. |
| Optical Materials | Monomer or Additive. | Modified optical properties. |
Conclusion and Future Research Trajectories
Synthesis of Current Knowledge and Research Achievements
Currently, the primary documented role of 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol is as a precursor in the synthesis of more complex molecules. Specifically, it has been identified as a reactant in the preparation of certain piperazine (B1678402) derivatives with potential applications in pharmaceuticals. google.comgoogle.com Patent literature describes the use of this compound in reaction with (R)-4-chlorocarbonyl-3-ethyl-piperazine-1-carboxylic acid tert-butyl ester to yield (R)-2-Ethyl-piperazine-1-carboxylic acid 2-chloro-6-fluoro-4-ethoxy-benzyl ester. google.comgoogle.com This indicates its utility as a building block in organic synthesis, likely valued for the specific combination of chloro, fluoro, and ethoxy substituents on the benzyl (B1604629) ring, which can influence the biological activity and pharmacokinetic properties of the final products.
The synthesis of alkoxy-substituted benzyl alcohols, in general, can be achieved through various methods, including the hydrochlorination of the corresponding alcohol under anhydrous conditions. google.com For instance, 3-methoxy-4-ethoxy benzyl chloride has been synthesized from its corresponding alcohol. google.com While a specific synthetic route for this compound is not detailed in the available literature, it is reasonable to assume its preparation would involve multi-step synthesis starting from a suitably substituted toluene (B28343) or benzaldehyde (B42025) derivative, incorporating the chloro, fluoro, and ethoxy groups, followed by reduction of the aldehyde or a related functional group to the benzyl alcohol. The synthesis of substituted benzylic alcohols can be achieved through methods like the addition of organometallic reagents to aldehydes or the reduction of carboxylic acid derivatives. organic-chemistry.org
The properties of benzyl alcohols are influenced by their substituents. For example, the presence of an alkoxy group can activate the benzene (B151609) ring towards electrophilic substitution. byjus.com The physical properties of unsubstituted benzyl alcohol are well-documented, with a boiling point of 205.3 °C and moderate solubility in water. wikipedia.orgnih.gov The introduction of halogen and ethoxy groups in this compound would be expected to alter its polarity, boiling point, and solubility compared to the parent benzyl alcohol molecule.
Identification of Unaddressed Research Questions and Challenges
The current body of scientific literature presents a significant number of unaddressed questions regarding this compound. The primary challenge is the lack of dedicated studies on this specific compound. Key research gaps include:
Detailed Synthesis and Characterization: There is no published, optimized synthesis protocol for this compound. Detailed characterization data, including spectroscopic data (NMR, IR, Mass Spectrometry) and physical properties (melting point, boiling point, solubility), are not publicly available.
Physicochemical Properties: A thorough investigation of its physicochemical properties, such as pKa, logP, and dipole moment, is necessary to understand its behavior in different chemical and biological systems.
Reactivity Profile: A comprehensive study of its chemical reactivity, including its susceptibility to oxidation, reduction, and substitution reactions, would be highly valuable for its application in organic synthesis.
Biological Activity: Beyond its use as an intermediate, the intrinsic biological activity of this compound has not been explored. Investigations into its potential antimicrobial, antifungal, or other pharmacological effects are warranted.
Metabolic Fate and Toxicological Profile: As a precursor to potential pharmaceutical compounds, understanding its metabolic pathway and toxicological profile is crucial for safety assessments.
Prospective Avenues for Synthetic Innovation and Functional Exploration
Future research should focus on developing efficient and scalable synthetic routes to this compound. Innovations in catalytic methods, such as cross-coupling reactions to introduce the ethoxy group or regioselective halogenation techniques, could provide more efficient pathways. organic-chemistry.org The development of a robust synthetic method would enable further exploration of its chemical and biological properties.
Functionally, this compound represents a versatile scaffold for the synthesis of a wide range of derivatives. The presence of three different substituents at specific positions on the aromatic ring allows for targeted modifications to fine-tune the properties of the resulting molecules. Future explorations could include:
Medicinal Chemistry: Its use as a building block for novel therapeutic agents should be expanded beyond the documented piperazine derivatives. The unique electronic and steric properties conferred by the substituents could be leveraged to design molecules with improved target affinity and pharmacokinetic profiles.
Agrochemicals: Halogenated and alkoxy-substituted aromatic compounds are prevalent in agrochemicals. Investigating the potential of this compound derivatives as herbicides, insecticides, or fungicides could be a fruitful area of research.
Materials Science: Aryl alcohols are precursors to various polymers and materials. The specific substitution pattern of this compound might impart desirable properties, such as thermal stability or altered refractive index, to new materials.
Emerging Methodologies and Interdisciplinary Research Opportunities
Modern research methodologies can significantly accelerate the investigation of this compound. High-throughput screening techniques could be employed to rapidly assess the biological activity of a library of its derivatives. Computational chemistry and molecular modeling can be used to predict its properties, reactivity, and potential interactions with biological targets, thus guiding experimental work.
Interdisciplinary collaborations will be key to unlocking the full potential of this compound. A partnership between synthetic organic chemists, medicinal chemists, pharmacologists, and material scientists would facilitate a comprehensive evaluation of its properties and applications. For instance, collaboration between synthetic chemists and toxicologists is essential to ensure the safe development and handling of this and related compounds.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-fluoro-4-ethoxy-benzylalcohol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of a corresponding benzaldehyde derivative. For example, the ethoxy group can be introduced via Williamson ether synthesis using 4-hydroxy-2-chloro-6-fluorobenzaldehyde and ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent reduction of the aldehyde to the alcohol is typically achieved using NaBH₄ or LiAlH₄. Reaction optimization should focus on solvent polarity, temperature, and stoichiometry to minimize side reactions like over-reduction or dehalogenation .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Yield improvements (≥70%) are achievable by maintaining anhydrous conditions and slow reagent addition.
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The -NMR spectrum will show distinct peaks for the benzyl alcohol proton (δ 4.5–5.0 ppm, broad), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.7 ppm for CH₂), and aromatic protons (split due to Cl/F substituents). -NMR should confirm fluorine position (δ -110 to -120 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ with isotopic clusters reflecting Cl and F .
- X-ray Crystallography : For absolute configuration confirmation, use SHELXL for refinement. Crystallize in ethanol/hexane mixtures .
Advanced Research Questions
Q. How do steric and electronic effects of the chloro, fluoro, and ethoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to the ethoxy group. Steric hindrance from the ethoxy moiety may slow reactions like Suzuki-Miyaura coupling. Computational DFT studies (e.g., Gaussian) can model charge distribution and predict reactive sites. Validate experimentally by comparing reaction rates with analogs lacking ethoxy groups .
- Data Contradiction Analysis : Discrepancies between predicted and observed reaction sites may arise from solvent polarity or catalyst selection. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected splitting in 1H^1H1H-NMR) for this compound?
- Methodological Answer : Unusual splitting may result from dynamic effects (e.g., hindered rotation of the ethoxy group) or residual solvent protons. Perform variable-temperature NMR (VT-NMR) to distinguish between these effects. If splitting persists, consider diastereotopic protons or crystallographic disorder. Cross-validate with - COSY and NOESY .
Q. How can computational modeling predict the stability of this compound under acidic/basic conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess hydrolysis susceptibility. Focus on the benzyl alcohol and ethoxy groups. Compare activation energies for acid-catalyzed (H₃O⁺) vs. base-catalyzed (OH⁻) degradation. Experimental validation: Monitor pH-dependent decomposition via HPLC at 25–80°C .
Q. What are the challenges in synthesizing derivatives of this compound for pharmaceutical intermediates?
- Methodological Answer : Fluorine’s strong electronegativity complicates nucleophilic aromatic substitution. Mitigate by using Pd-catalyzed C-H activation or photoredox catalysis. For example, introduce sulfonate esters via Mitsunobu reaction (DIAD, PPh₃) to preserve stereochemistry. Characterize intermediates via HRMS and IR to track functional group transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
